3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 2,2-dimethylpropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazines with 1,3-diketones, followed by alkylation to introduce the 2,2-dimethylpropyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane: A simple hydrocarbon with a similar branched structure.
4-Methylpyrazole: A pyrazole derivative with a methyl group at the 4-position.
2,2-Dimethylpropylamine: An amine with a similar branched alkyl group.
Uniqueness
3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of its pyrazole ring and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-6-7(5-9(2,3)4)11-12-8(6)10/h5H2,1-4H3,(H3,10,11,12) |
InChI Key |
UUGFJPQCMHOEOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)CC(C)(C)C |
Origin of Product |
United States |
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